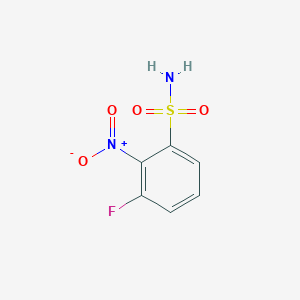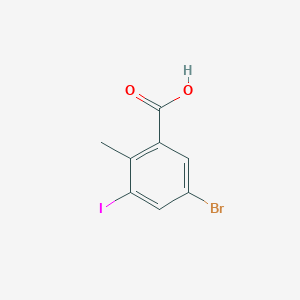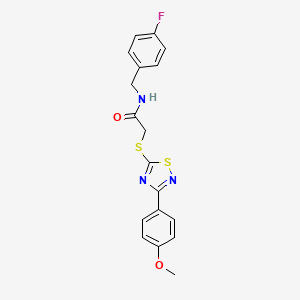
3-Fluoro-2-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-nitrobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C6H5FN2O4S and its molecular weight is 220.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A notable application involves the synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, a precursor of the antibiotic drug linezolid. These compounds exhibit significant antimicrobial activity against both bacterial strains and fungi. Sulfonamide derivatives, in particular, have shown to be potent antifungal agents, demonstrating the chemical's role in developing new antimicrobial agents (Janakiramudu et al., 2017).
Antimicrobial Screening of Benzothiazole Combinations
Another research avenue explored the synthesis of novel compounds combining fluoro substituted sulphonamide benzothiazole with thiazolidin-4-one, which were subsequently screened for antimicrobial activity. This underscores the molecule's utility in generating new biodynamic agents with potential therapeutic applications (Jagtap et al., 2010).
Development of PET Tracer Precursors
Fluorinated sulfonamide derivatives have been synthesized for use as precursors in PET tracer development, illustrating the compound's application in diagnostic imaging and nuclear medicine. This involves sophisticated synthetic routes to incorporate fluorine-18, a radioisotope used in positron emission tomography (PET), into biologically active molecules for disease diagnosis and research (Gebhardt & Saluz, 2012).
Catalytic Performance in Asymmetric Reactions
The compound's derivatives have also been applied in catalytic chemistry, such as in direct asymmetric aminoxylation of aldehydes, highlighting their potential in synthesizing chiral molecules. Such processes are crucial for producing enantiomerically pure substances, which are important in pharmaceuticals and materials science (Kano et al., 2008).
Inhibition of Tumor-Associated Isozymes
Research into carbonic anhydrase inhibitors has identified halogenated sulfonamides, including derivatives of 3-Fluoro-2-nitrobenzene-1-sulfonamide, as potent inhibitors of tumor-associated isozyme IX. This suggests their utility in designing antitumor agents, presenting a promising area for developing new cancer therapies (Ilies et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
The compound has potential applications in the field of drug development, catalysis, and material synthesis. It has been used in the synthesis of new sulfonamides and carbamates, which have shown promising antimicrobial activity . Furthermore, it has been suggested that these materials might be used as sensors for nitrobenzene in the future .
Mécanisme D'action
Target of Action
The primary target of 3-Fluoro-2-nitrobenzene-1-sulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH and fluid balance in the body .
Mode of Action
this compound interacts with carbonic anhydrase by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Pharmacokinetics
The compound’s molecular weight of 22018 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The binding of this compound to carbonic anhydrase can inhibit the enzyme’s activity This inhibition can lead to changes in pH and fluid balance within the body, potentially leading to various physiological effects
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of this compound. For instance, the compound is stable at room temperature . .
Propriétés
IUPAC Name |
3-fluoro-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H,(H2,8,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSRHPKNZCCTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-isobutyl-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526747.png)

![4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2526750.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2526751.png)
![3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B2526753.png)
![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2526754.png)
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2526755.png)
![Spiro[2.4]heptan-5-amine](/img/structure/B2526757.png)
![5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2526758.png)



![Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2526768.png)
